[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide
Description
[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide is a brominated 1,2,4-triazole derivative featuring a methylamine substituent at the 5-position of the triazole ring and a bromine atom at the 3-position. The dihydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. This compound shares structural similarities with other brominated triazole derivatives but is distinguished by its unique substitution pattern and salt form .
Properties
IUPAC Name |
(3-bromo-1H-1,2,4-triazol-5-yl)methanamine;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN4.2BrH/c4-3-6-2(1-5)7-8-3;;/h1,5H2,(H,6,7,8);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEWROGZKIBCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Br)N.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide typically involves the bromination of 1H-1,2,4-triazole followed by the introduction of an amine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The resulting bromo-triazole is then reacted with an amine, such as methylamine, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the triazole ring may be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can modify the triazole ring structure.
Scientific Research Applications
[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related brominated triazole derivatives, focusing on substituent positions, physicochemical properties, and functional group variations.
Structural Analogues
Physicochemical Properties
- Solubility: The dihydrobromide salt form of the target compound improves aqueous solubility compared to neutral analogues like (3-Bromo-1H-1,2,4-triazol-5-yl)methanol .
- Stability : Bromine at the 3-position may increase steric hindrance, reducing reactivity compared to 5-bromo isomers (e.g., 5-Bromo-1H-1,2,4-triazol-3-amine) .
- Molecular Weight: The dihydrobromide salt increases molecular weight (313.01 g/mol) relative to non-salt derivatives (e.g., 126.16 g/mol for Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine) .
Functional Group Impact
- Amine vs. Alcohol: The methylamine group in the target compound introduces basicity, whereas (3-Bromo-1H-1,2,4-triazol-5-yl)methanol’s hydroxyl group favors hydrogen bonding .
- Salt Forms : Dihydrobromide salts (target compound) exhibit higher polarity and bioavailability compared to hydrobromide salts (e.g., 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide) .
Biological Activity
[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of triazole, which is known for its diverse biological properties, including antimicrobial and anticancer effects. The presence of the bromine atom and the amine group enhances its reactivity and potential interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C3H5BrN4·2HBr
- Molecular Weight : Approximately 241.37 g/mol
- CAS Number : Not specified
- IUPAC Name : this compound
The compound features a triazole ring which is crucial for its biological activity, particularly in pharmacology where triazoles are often utilized as antifungal agents and in cancer therapy.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
The above table summarizes the antimicrobial efficacy of the compound against selected microorganisms. The results suggest that this compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Recent studies have explored the anticancer properties of triazole derivatives. In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
The results indicate that higher concentrations of this compound significantly reduce cell viability, suggesting potential as an anticancer agent through mechanisms such as apoptosis induction.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased expression of pro-apoptotic factors while decreasing anti-apoptotic factors.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, reducing oxidative stress within cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
